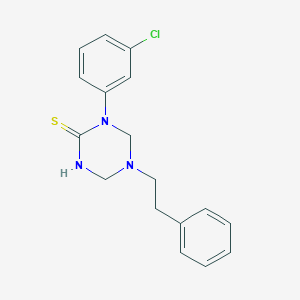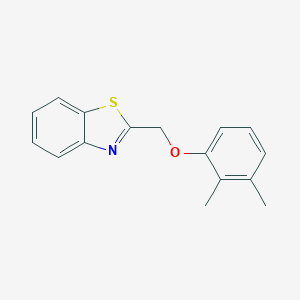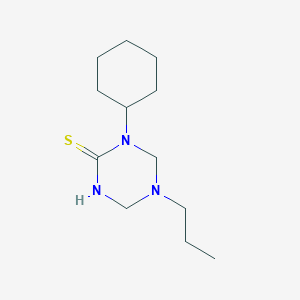![molecular formula C22H21Br3N2O4S B282674 Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Br-MPG, is a chemical compound that has been widely used in scientific research. This compound has been found to have significant biological activity and has been studied extensively for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, making it a useful tool for studying their biological functions. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to the use of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. It has been found to have some toxicity in certain cell types and may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is its potential applications in treating cancer and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant anti-tumor activity and may be useful in developing new cancer therapies. Another area of interest is its potential applications in studying protein-protein interactions and identifying new drug targets. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to be a useful probe for studying these interactions and may lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-methoxy-3-(2,4,6-tribromophenoxy)methylbenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to have significant biological activity and has been used in studies related to cancer, inflammation, and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been used as a tool for studying protein-protein interactions and has been found to be a useful probe for identifying potential drug targets.
Propiedades
Fórmula molecular |
C22H21Br3N2O4S |
|---|---|
Peso molecular |
649.2 g/mol |
Nombre IUPAC |
ethyl 4-[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21Br3N2O4S/c1-4-30-21(28)18-11(2)26-22(32)27-19(18)12-5-6-17(29-3)13(7-12)10-31-20-15(24)8-14(23)9-16(20)25/h5-9,19H,4,10H2,1-3H3,(H2,26,27,32) |
Clave InChI |
GFLDJWVSKCYIOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
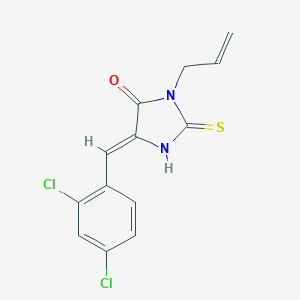
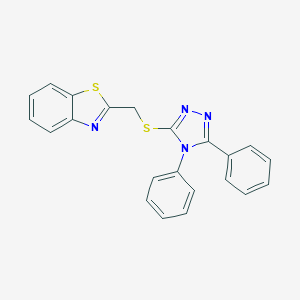
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
